1-[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid
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Overview
Description
1-[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid is a synthetic organic compound featuring a piperidine ring substituted with a carboxylic acid group and a 3-(3-methoxy-1,2-oxazol-5-yl)propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the 3-(3-methoxy-1,2-oxazol-5-yl)propanoyl intermediate:
Coupling with piperidine-4-carboxylic acid:
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide) under acidic conditions.
Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation can yield hydroxylated or carbonylated derivatives.
- Reduction can lead to partially or fully reduced oxazole rings.
- Substitution can produce a variety of functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
1-[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-3-carboxylic acid: Similar structure but with a different substitution pattern on the piperidine ring.
1-[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]pyrrolidine-4-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness: 1-[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing molecules with tailored properties for specific applications.
Properties
Molecular Formula |
C13H18N2O5 |
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Molecular Weight |
282.29 g/mol |
IUPAC Name |
1-[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H18N2O5/c1-19-11-8-10(20-14-11)2-3-12(16)15-6-4-9(5-7-15)13(17)18/h8-9H,2-7H2,1H3,(H,17,18) |
InChI Key |
OVKFRGWYUWLVRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)N2CCC(CC2)C(=O)O |
Origin of Product |
United States |
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